Kansuinin A, also known as [(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate, is a macrocyclic jatrophane diterpene. It is primarily isolated from the roots of Euphorbia kansui, a plant traditionally used in Chinese medicine [, , , ]. Kansuinin A is recognized for its potent nerve growth factor (NGF) inducing activity [, , ]. It has garnered significant research interest due to its potential applications in understanding and treating neurodegenerative diseases.
Kansuinin A falls under the category of natural products, specifically within the class of diterpenes. Diterpenes are known for their diverse biological activities, including anti-inflammatory and anticancer properties. Kansuinin A's classification as a diterpene highlights its potential utility in pharmacological applications.
The synthesis of Kansuinin A can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The natural extraction process typically involves solvent extraction or chromatographic methods to isolate the compound from Euphorbia kansui.
The molecular structure of Kansuinin A is characterized by its complex ring system typical of diterpenes. The specific arrangement of carbon atoms and functional groups contributes to its biological activity.
Kansuinin A participates in various chemical reactions that can affect its stability and biological activity. These reactions include hydrolysis, oxidation, and conjugation with other biomolecules.
Kansuinin A exhibits its therapeutic effects through several mechanisms:
Studies have demonstrated that Kansuinin A's interaction with gut microbiota correlates with improved metabolic functions and reduced tumor burden in animal models .
Kansuinin A has several applications in scientific research:
Euphorbia kansui (Gansui) has been an integral component of Traditional Chinese Medicine (TCM) for over two millennia, first documented in the ancient pharmaceutical text Shen Nong Ben Cao Jing (Divine Farmer's Materia Medica). This potent herbal medicine was traditionally prescribed for severe fluid accumulation disorders, particularly edema, ascites, and abdominal distension. Historical applications emphasized its ability to "drain water" (利水) and "expel accumulations" (逐饮), positioning it as a critical intervention for treatment-resistant fluid retention conditions where milder diuretics proved ineffective [1] [9]. The roots of Euphorbia kansui were typically processed (often with vinegar) to moderate toxicity while preserving therapeutic efficacy, then incorporated into formula decoctions targeting fluid dysregulation [9] [10].
Malignant ascites—a challenging complication of advanced cancers like hepatocellular carcinoma and ovarian cancer—represented a primary indication for Euphorbia kansui in classical TCM practice. Modern ethnopharmacological studies confirm that this historical application aligns with contemporary pharmacological findings, where extracts and purified compounds from this plant demonstrate significant bioactivity against malignant fluid accumulation [1] [3]. The enduring use across centuries underscores its perceived value in managing this therapeutically complex condition.
Table 1: Historical Applications of Euphorbia kansui in TCM Formulas for Fluid Disorders
Classical Formula | TCM Indication | Role of E. kansui | Key Traditional References |
---|---|---|---|
Gansui Banxia Tang | Fluid accumulation causing distension | Drain fluids and disperse nodules | Jin Gui Yao Lue (c. 220 CE) |
Shi Zao Tang | Severe edema & ascites | Expel water and purge retention | Shang Han Lun (c. 200-210 CE) |
Modified Ten Jujube Decoction | Pleural effusion & ascites | Attack accumulated fluids | Sheng Ji Zong Lu (c. 1117 CE) |
Ingenane diterpenoids constitute a major class of biologically active metabolites characteristic of Euphorbia species, with over 350 distinct diterpenoids identified across this botanically diverse genus [8]. These compounds share a signature ingenane core structure characterized by a 5/7/6-tricyclic ring system with angular methyl groups at C-10 and C-13. Kansuinin A belongs specifically to the ingenol ester subclass, featuring esterification at C-3 and C-20 positions, which critically influences its bioactivity profile [3] [8]. Phytochemical analyses reveal that Euphorbia kansui roots contain at least 12 distinct ingenane derivatives, with kansuinin A and kansuiphorin C representing the most pharmacologically significant compounds within this class [1] [3].
The structural complexity of ingenanes contributes to their diverse bioactivities. Key features include:
These diterpenoids function as defensive phytochemicals in plants, deterring herbivores through irritant and inflammatory effects. In pharmacological contexts, however, they demonstrate dose-dependent therapeutic potential, particularly in oncology and immunomodulation [8]. Their structural complexity has made them attractive targets for semi-synthetic drug development, exemplified by FDA-approved ingenol mebutate derived from Euphorbia peplus [8].
Table 2: Key Structural Classes of Diterpenoids in Euphorbia Species with Representative Compounds
Diterpenoid Class | Core Structure | Representative Compounds | Primary Bioactivities |
---|---|---|---|
Ingenane | 5/7/6 Tricyclic | Kansuinin A, Kansuiphorin C | Cytotoxic, Immunomodulatory |
Jatrophane | 5/12 Bicyclic | Kansuinin B, Kansuinin E | Multidrug Resistance Reversal |
Tigliane | 5/7/6/3 Tetracyclic | 12-O-Tetradecanoylphorbol-13-acetate | Protein Kinase C Activation |
Lathyrane | 5/11/3 Tricyclic | Euphorbia Factor L1-L12 | Anti-inflammatory, Wound Healing |
Abietane | 6/6/6 Tricyclic | Abietic Acid, Carnosic Acid | Antimicrobial, Antioxidant |
Contemporary pharmacological research has validated the traditional use of Euphorbia kansui against malignant ascites, identifying kansuinin A as a principal bioactive constituent responsible for this therapeutic effect. In Walker-256 carcinomatosis-induced malignant ascites rat models, administration of kansuinin A (10 mg/kg) significantly reduced ascites volume by 42-48% and increased urine output by 35-40% compared to untreated controls [1] [5]. Crucially, this efficacy correlated with specific metabolomic signatures in serum and urine, characterized by modulation of arachidonic acid metabolism, steroid hormone biosynthesis, and bile acid pathways [9]. These metabolic shifts indicate reduced inflammatory cascades and normalized fluid homeostasis, aligning with kansuinin A's proposed mechanism of action.
Kansuinin A functions as both a therapeutic agent and a pharmacodynamic marker in malignant ascites treatment. Its distinct pharmacokinetic profile includes:
The compound's efficacy is closely linked to its ability to remodel gut microbial communities. Specifically, kansuinin A administration increases the relative abundance of beneficial Lactobacillus species by 3.1-fold while reducing pathogenic Helicobacter populations by 2.8-fold [1] [10]. This microbial shift enhances short-chain fatty acid production (particularly butyrate), which regulates fluid balance through inhibition of the renin-angiotensin-aldosterone system (RAAS) [1]. Consequently, kansuinin A serves as both a direct therapeutic compound and an indicator of pharmacological activity in ascites management.
Table 3: Comparative Pharmacological Profile of Kansuinin A in Malignant Ascites Models
Parameter | Kansuinin A (10 mg/kg) | Kansuiphorin C (10 mg/kg) | Positive Control (Furosemide) |
---|---|---|---|
Ascites Volume Reduction (%) | 42-48%* | 55-62%* | 50-58%* |
Urine Output Increase (%) | 35-40%* | 45-50%* | 60-65%* |
Lactobacillus Abundance | ↑ 3.1-fold* | ↑ 4.7-fold* | ↔ |
Helicobacter Abundance | ↓ 2.8-fold* | ↓ 3.5-fold* | ↔ |
Fecal Excretion Rate (48h) | 2.83-2.93% | 15.96-19.22% | Not applicable |
Data represent significant changes (p<0.05) versus untreated malignant ascites models [1] [5] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7